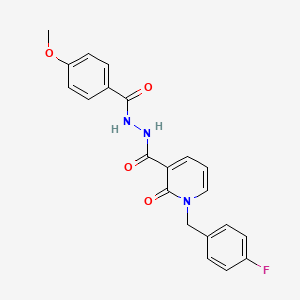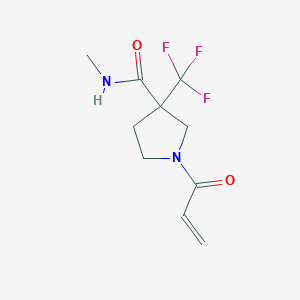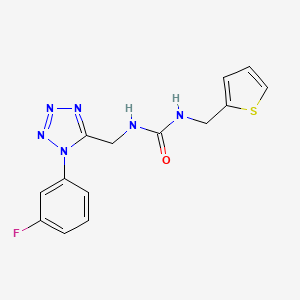
N-(2-methoxy-5-methylphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxy-5-methylphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C28H25N5O6 and its molecular weight is 527.537. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermo-Physical Properties of Derivatives
Research on similar compounds, particularly those involving 1,3,4-oxadiazole derivatives, has explored their thermo-physical properties in various solvents. These studies have provided insights into the density, viscosity, ultrasonic sound velocity, and various acoustical and thermodynamic parameters of such compounds, which can be crucial for their application in different scientific fields (Godhani et al., 2013).
Antimicrobial Activities
Compounds containing 1,3,4-oxadiazole, a similar structural component, have been synthesized and tested for their antimicrobial activities. These studies have highlighted the potential use of such compounds in developing new antimicrobial agents, demonstrating effectiveness against various microorganisms (Bektaş et al., 2007).
Pharmacological Evaluation
Investigations into the pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, which share structural similarities, have been conducted. These studies have focused on their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, providing a comprehensive understanding of their pharmacological profiles (Faheem, 2018).
Synthesis and Hemolytic Activity
Research has been carried out on synthesizing and evaluating the hemolytic activity of certain 1,3,4-oxadiazole derivatives. These studies are significant in understanding the biological safety and potential therapeutic applications of such compounds (Gul et al., 2017).
Design and Synthesis for Chemotherapeutic Applications
The design and synthesis of 1,3,4-oxadiazole derivatives for use as chemotherapeutic agents have been explored. These compounds have shown promising results in in vitro antimicrobial and antiproliferative activities, indicating their potential in cancer therapy (Kaya et al., 2017).
Synthesis and Antihypertensive Activities
Studies on the synthesis of 1,3,4-oxadiazole derivatives have also included the evaluation of their antioxidant, antibacterial, and antihypertensive activities. Such research is vital for the development of new therapeutic agents for various health conditions (Naik et al., 2014).
Properties
| 931328-53-9 | |
Molecular Formula |
C28H25N5O6 |
Molecular Weight |
527.537 |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[3-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-1-yl]acetamide |
InChI |
InChI=1S/C28H25N5O6/c1-17-8-13-23(38-3)21(14-17)29-24(34)15-32-22-7-5-4-6-20(22)27(35)33(28(32)36)16-25-30-26(31-39-25)18-9-11-19(37-2)12-10-18/h4-14H,15-16H2,1-3H3,(H,29,34) |
InChI Key |
IUWACBLJZHJTKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2609798.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide](/img/structure/B2609802.png)
![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide](/img/structure/B2609803.png)
![1-(2-Chlorophenyl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea](/img/structure/B2609805.png)



![2-(2,3-dimethylphenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B2609812.png)
![(1-(4-chlorophenyl)cyclopentyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2609813.png)




![N-([2,4'-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide](/img/structure/B2609821.png)
